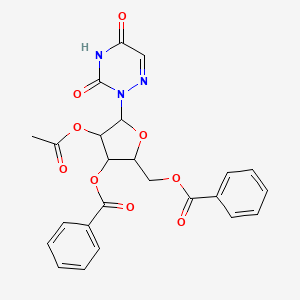

2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2'-O-Acétyl-3',5'-di-O-benzoyl-6-azauridine est un analogue de nucléoside synthétiqueCe composé est intéressant dans divers domaines, notamment la chimie médicinale et la recherche pharmaceutique, en raison de sa structure unique et de ses activités biologiques potentielles .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du 2'-O-Acétyl-3',5'-di-O-benzoyl-6-azauridine implique généralement plusieurs étapes, notamment des réactions d'acétylation et de benzoylation. Le matériau de départ est souvent un dérivé de ribose, qui subit une série de transformations chimiques :

Acétylation : Le dérivé de ribose est traité avec de l'anhydride acétique en présence d'un catalyseur tel que la pyridine pour introduire le groupe acétyle en position 2'.

Benzoylation : Le produit intermédiaire est ensuite soumis à une benzoylation à l'aide de chlorure de benzoyle en présence d'une base telle que la pyridine pour introduire des groupes benzoyle en positions 3' et 5'.

Introduction de l'azide : Le groupe azide est introduit en position 6 par une réaction de substitution nucléophile utilisant l'azide de sodium.

Méthodes de production industrielle

La production industrielle du 2'-O-Acétyl-3',5'-di-O-benzoyl-6-azauridine suit des voies synthétiques similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs à écoulement continu, d'équipements de synthèse automatisés et de mesures strictes de contrôle de la qualité pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

Le 2'-O-Acétyl-3',5'-di-O-benzoyl-6-azauridine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe azide, conduisant à la formation de différents dérivés.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Azide de sodium dans le diméthylformamide (DMF).

Principaux produits formés

Oxydation : Formation d'acides carboxyliques ou de cétones.

Réduction : Formation d'alcools ou d'amines.

Substitution : Formation de divers dérivés d'azide.

4. Applications de la recherche scientifique

Le 2'-O-Acétyl-3',5'-di-O-benzoyl-6-azauridine présente plusieurs applications de recherche scientifique :

Chimie : Utilisé comme bloc de construction dans la synthèse d'analogues de nucléosides plus complexes.

Biologie : Étudié pour ses propriétés antivirales et anticancéreuses potentielles.

Médecine : Enquête sur son rôle dans l'inhibition de la réplication virale et comme agent chimiothérapeutique potentiel.

5. Mécanisme d'action

Le mécanisme d'action du 2'-O-Acétyl-3',5'-di-O-benzoyl-6-azauridine implique son incorporation dans les acides nucléiques, ce qui conduit à la perturbation de la synthèse des acides nucléiques. Ce composé cible des enzymes spécifiques impliquées dans la synthèse de l'ADN et de l'ARN, inhibant ainsi la réplication virale et la prolifération cellulaire. Le groupe azide en position 6 joue un rôle crucial dans son activité biologique en interagissant avec des cibles moléculaires et des voies impliquées dans le métabolisme des acides nucléiques .

Applications De Recherche Scientifique

2’-O-Acetyl-3’,5’-di-O-benzoyl-6-azauridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

Biology: Studied for its potential antiviral and anticancer properties.

Medicine: Investigated for its role in inhibiting viral replication and as a potential chemotherapeutic agent.

Mécanisme D'action

The mechanism of action of 2’-O-Acetyl-3’,5’-di-O-benzoyl-6-azauridine involves its incorporation into nucleic acids, leading to the disruption of nucleic acid synthesis. This compound targets specific enzymes involved in DNA and RNA synthesis, thereby inhibiting viral replication and cell proliferation. The azide group at the 6-position plays a crucial role in its biological activity by interacting with molecular targets and pathways involved in nucleic acid metabolism .

Comparaison Avec Des Composés Similaires

Composés similaires

- 2'-O-Acétyl-3',5'-di-O-benzoyl-uridine

- 2'-O-Acétyl-3',5'-di-O-benzoyl-cytidine

- 2'-O-Acétyl-3',5'-di-O-benzoyl-adénosine

Unicité

Le 2'-O-Acétyl-3',5'-di-O-benzoyl-6-azauridine est unique en raison de la présence du groupe azide en position 6, qui confère des propriétés chimiques et biologiques distinctes. Cette modification améliore son potentiel en tant qu'agent antiviral et anticancéreux par rapport à d'autres analogues de nucléosides similaires .

Propriétés

Formule moléculaire |

C24H21N3O9 |

|---|---|

Poids moléculaire |

495.4 g/mol |

Nom IUPAC |

[4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C24H21N3O9/c1-14(28)34-20-19(36-23(31)16-10-6-3-7-11-16)17(13-33-22(30)15-8-4-2-5-9-15)35-21(20)27-24(32)26-18(29)12-25-27/h2-12,17,19-21H,13H2,1H3,(H,26,29,32) |

Clé InChI |

MHIQMVXETCFLAQ-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)OC1C(C(OC1N2C(=O)NC(=O)C=N2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B12096095.png)

![7H-Dibenzo[b,g]carbazole](/img/structure/B12096098.png)

![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B12096126.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid](/img/structure/B12096127.png)